Phthalamide

Beschreibung

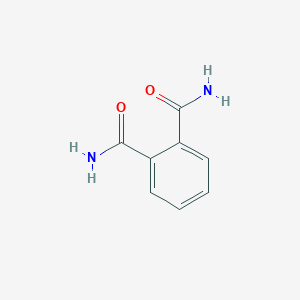

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYYNDKKHOIIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Record name | PHTHALAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36630-93-0 | |

| Record name | Phthalamide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36630-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7021158 | |

| Record name | Phthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phthalamide appears as colorless crystals or off-white powder. (NTP, 1992), Colorless solid; [Hawley] | |

| Record name | PHTHALAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | PHTHALAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN COLD WATER, METHANOL; MORE SOL IN HOT SOLVENTS, SLIGHTLY SOL IN ETHER, Water solubility = 200 mg/l | |

| Record name | PHTHALAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Phthalamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MINUTE CRYSTALS, Colorless crystals | |

CAS No. |

88-96-0 | |

| Record name | PHTHALAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHTHALAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B96053WRS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHTHALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

442 °F (decomposes) (NTP, 1992), 228 °C, DECOMPOSES AT MELTING POINT, MP: 221-223 °C /COMMERCIAL GRADES/ | |

| Record name | PHTHALAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Advanced Functionalization of Phthalamide

Innovations in Phthalamide Core Synthesis

The development of new synthetic routes for this compound and its N-substituted derivatives is a significant area of research in organic chemistry, driven by their widespread utility.

Dehydrative Condensation Pathways with Phthalic Anhydride (B1165640) and Primary Amines

The most established and crucial method for synthesizing phthalimides, which are closely related to phthalamides and often precursors or products in similar synthetic pathways, is the dehydrative condensation of phthalic anhydride with primary amines. This reaction typically occurs at high temperatures. organic-chemistry.orgjetir.orgturito.com This process involves the reaction of phthalic anhydride with a primary amine, leading to the formation of a phthalamic acid derivative, which then cyclizes to form the imide through the elimination of water. jetir.org

| Reactants | Conditions | Product Type | Key Feature |

| Phthalic Anhydride, Primary Amine | High Temperatures | Phthalimides (via phthalamic acid) | Dehydrative condensation |

| Phthalic Anhydride, Alkyl/Aryl Amine | Reflux with Montmorillonite-KSF in acetic acid | Phthalimide (B116566) derivatives | Reusable clay catalyst, improved yield and reduced reaction time |

Table 1: Overview of Dehydrative Condensation Pathways for Phthalimide Synthesis

Research has explored the use of catalysts like montmorillonite-KSF, a reusable clay catalyst, to improve the percentage yield and reduce reaction time for phthalimide derivatives synthesized via this conventional method. jetir.org

N-Alkylation of Phthalimides under Mitsunobu Conditions

| Reaction Type | Substrates | Reagents/Conditions | Outcome |

| N-Alkylation | Phthalimides, Alcohols | Mitsunobu conditions (e.g., DIAD, TPP) | N-alkylated phthalimides (Phth-protected amines) |

Table 2: N-Alkylation of Phthalimides via Mitsunobu Conditions

Metal-Catalyzed and Metal-Free Approaches

Beyond traditional methods, significant advancements have been made in employing metal-catalyzed and metal-free strategies for this compound synthesis, offering milder conditions and enhanced selectivity.

Palladium catalysis has emerged as a powerful tool for the synthesis of phthalimide derivatives through aminocarbonylation cyclizations. This approach often involves the incorporation of a carbonyl group into a substrate, typically using carbon monoxide (CO) or CO surrogates. uc.pt For example, 2-iodo-benzamides can be transformed into corresponding phthalimides using palladium catalysts like PdCl2(PhCN)2/TMEDA under solvent-free conditions. rsc.org Palladium-catalyzed aminocarbonylation has also been applied to aryl halides, utilizing carbodiimides and formic acid as the carbonyl source to produce N-substituted phthalimides efficiently. nih.gov Furthermore, palladium-catalyzed double C-H activation/annulation of alkynyl-oxime ethers has been reported for the synthesis of phthalimide scaffolds, with the outcome influenced by copper oxidants and solvents. nih.gov

| Substrate Type | Catalyst System | Carbonyl Source | Key Outcome |

| 2-iodobenzamides | PdCl2(PhCN)2/TMEDA | Phenyl formate (B1220265) (in situ CO surrogate) | Phthalimide derivatives, solvent-free |

| Aryl halides | Palladium catalyst, carbodiimide | Formic acid (in situ CO generation) | N-substituted phthalimides |

| Alkynyl-oxime ethers | Palladium catalyst, Cu(OAc)2, K2CO3 | Not specified (C-H activation/annulation) | Phthalimide scaffolds |

Table 3: Palladium-Catalyzed Aminocarbonylation Cyclizations for Phthalimide Synthesis

Copper catalysis provides another avenue for the oxidative cyclization leading to various cyclic compounds, including those with nitrogen-containing rings. While direct examples of copper-catalyzed oxidative cyclization explicitly forming this compound were not extensively detailed in the search results, related reactions involving intramolecular oxidative cyclization of N-hydroxyamino esters to form oxazine (B8389632) motifs have been reported. rsc.org Copper-catalyzed oxidative cyclization strategies have shown satisfactory results in the synthesis of various heterocycles and involve the formation of C-N bonds. beilstein-journals.orgresearchgate.net These methods often utilize molecular oxygen as an oxidant, producing water as a byproduct, highlighting their environmental friendliness. organic-chemistry.org

Metal-free approaches, such as imidazole-catalyzed reactions, have also been explored for the synthesis of N-substituted phthalimides. In 2013, an imidazole (B134444) catalyst was successfully utilized for the synthesis of phthalimides from 1,2-benzenedinitriles through a process involving double hydration followed by intramolecular cyclization. rsc.org Additionally, imidazole has been shown to promote the synthesis of N-substituted phthalimides from N,N'-disubstituted ureas and phthalic acid under solventless conditions, yielding products in moderate to good yields (53–92%). researchgate.net Imidazole's role is believed to involve activating the carbonyl moiety in phthalic acid, facilitating the subsequent amidation. rsc.org

| Reactants | Catalyst | Conditions | Yield Range |

| N,N'-disubstituted ureas, Phthalic acid | Imidazole | Solventless, thermal reaction | 53–92% researchgate.net |

| 1,2-benzenedinitriles | Imidazole | Not specified (double hydration, intramolecular cyclization) | Not specified rsc.org |

Table 4: Imidazole-Catalyzed Amidation of Phthalic Anhydride

Metal Oxide Catalysis (e.g., CuO₂) for C-C Cleavage and C-N Formation

While copper catalysis is a well-established method for facilitating various organic transformations, including C-C bond cleavage and C-N bond formation, specific details regarding the use of copper(II) oxide (CuO₂) for C-C cleavage directly within the synthesis of this compound were not explicitly detailed in the provided search results. However, copper catalysts, such as Cu₂O nanoparticles, have been demonstrated to catalyze the synthesis of α-ketoamides from acetophenones and secondary amines, involving both C-C bond cleavage and C-N bond formation. chemrxiv.org Copper's ability to exist in multiple oxidation states (e.g., Cu(0), Cu(I), Cu(II), Cu(III)) makes it a versatile catalyst in oxidative processes, enabling transformations like two-electron reductive elimination. nih.gov Furthermore, copper-catalyzed oxidative radical processes have been developed for site-selective C-N bond cleavage in twisted amides, leading to the formation of primary amides. rsc.org Copper catalysts have also been employed in C-C bond cleavage and intramolecular cyclization reactions, offering alternative strategies for such transformations. rsc.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a highly efficient and environmentally friendly method for preparing this compound derivatives, significantly enhancing reaction efficiency compared to conventional heating methods. This technique utilizes the ability of certain liquids and solids to convert electromagnetic energy into heat, thereby accelerating chemical reactions. eijppr.com

Studies have shown that microwave irradiation can dramatically reduce reaction times and improve yields. For instance, the synthesis of phthalimide derivatives by the condensation of phthalic anhydride with amino groups under microwave radiation has resulted in products within 5-10 minutes with yields ranging from 60-89%, a notable improvement over conventional reflux methods. researchgate.net A new method for N-alkylation of phthalimide in 'dry' media under microwave irradiation has achieved high yields (49-95%) in remarkably short times (4-10 minutes) by simply mixing phthalimide with an alkyl halide adsorbed on potassium carbonate. thieme-connect.com This approach offers a simple, extremely fast, and high-yielding route, even under solventless conditions, producing phthalimide derivatives in excellent yields without racemization. epa.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Phthalimide Derivatives

| Method | Reaction Time (minutes) | Yield (%) | Notes | Source |

| Microwave Irradiation | 4-10 | 49-95 | N-alkylation of phthalimide, dry media | thieme-connect.com |

| Microwave Irradiation | 5-10 | 60-89 | Condensation of phthalic anhydride | researchgate.net |

| Conventional Heating | Longer | Lower | (Implied by comparison) | researchgate.net |

Application of Reusable Clay Catalysts (e.g., Montmorillonite-KSF) in Green Synthesis

Reusable clay catalysts, such as Montmorillonite-KSF, play a significant role in the green synthesis of this compound derivatives. These naturally occurring catalysts offer numerous advantages over traditional acid catalysts, including strong acidity, non-corrosive properties, cost-effectiveness, mild reaction conditions, high yields, selectivity, and ease of handling and work-up. jetir.org

Montmorillonite-KSF has been successfully employed in eco-friendly microwave irradiation methods for the synthesis of phthalimide derivatives. eijppr.com Its reusability is a key benefit, as heterogeneous solid acids can be easily recovered from the reaction mixture by filtration and reused, often without further activation, making the process more economically viable and environmentally sound. jetir.org This catalyst has also been utilized in the solvent-free synthesis of bisphthalimides and bismaleimides under microwave irradiation, demonstrating its efficiency in achieving good yields within short reaction times. researchgate.net

Derivatization Strategies and Reaction Mechanisms

This compound and its precursors undergo various derivatization reactions, with N-substitution being a prominent strategy, often involving detailed mechanistic pathways.

N-Substitution Reactions and Their Mechanistic Investigations

N-substitution reactions are crucial for synthesizing a wide array of this compound derivatives. A well-known example is the Gabriel Phthalimide Synthesis, which utilizes phthalimide as a protected amine equivalent to synthesize primary amines. This process typically involves the deprotonation of phthalimide to form a nucleophilic imide ion, which then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide to yield an N-alkyl phthalimide intermediate. byjus.com, masterorganicchemistry.com, youtube.com Subsequent hydrolysis or hydrazinolysis of this N-alkyl phthalimide liberates the primary alkyl amine. byjus.com, testbook.com, unacademy.com The resonance stabilization provided by the two adjacent carbonyl groups makes the proton on the imide more acidic than in simple amines, thereby generating a strong nucleophile. byjus.com, unacademy.com

Aminolysis Kinetics and Mechanisms

The aminolysis of phthalimide and N-substituted phthalimides to form phthalamides or phthalamic acid derivatives has been extensively studied to understand its kinetics and mechanisms. These reactions often involve the nucleophilic attack of an amine on the imide carbonyl. rsc.org, cdnsciencepub.com

Kinetic studies on the ammonolysis of substituted phthalimides reveal a rate law that is first order with respect to unionized phthalimide, ammonia (B1221849), and hydroxide (B78521) ion: Rate = kN [Unionized phthalimide] [NH₃][OH⁻]. cdnsciencepub.com, researchgate.net, cdnsciencepub.com A proposed mechanism for ammonolysis involves the rate-determining breakdown of the anionic form of a tetrahedral intermediate, which is formed by the addition of ammonia to the phthalimide. cdnsciencepub.com, researchgate.net

The aminolysis process is often reversible. For instance, this compound can hydrolyze back to phthalamic acid via cyclization to an intermediate phthalimide, especially in concentrated base where its formation from this compound is more rapid than its subsequent hydrolysis. cdnsciencepub.com, researchgate.net The ratio of the rate constants for ammonolysis (kN) and cyclization (kcyc) provides the equilibrium constant (Keq) for the reaction: Phthalimide + NH₃ ⇌ this compound. For several unsubstituted and substituted phthalimides, Keq values range from 2 x 10² to 4 x 10³. cdnsciencepub.com, researchgate.net

Table 2: Equilibrium Constants (Keq) for Ammonolysis of Substituted Phthalimides

| Phthalimide Derivative | Equilibrium Constant (Keq) | Source |

| Unsubstituted Phthalimides (1-5) | 2 x 10² - 4 x 10³ | cdnsciencepub.com, researchgate.net |

| 3-Methylphthalimide | 1.8 | cdnsciencepub.com, researchgate.net |

| 3-Trimethylsilylphthalimide | 0.01 | cdnsciencepub.com, researchgate.net |

Intramolecular General Acid-Base (GA-GB) Catalysis in Phthalimide Aminolysis

Intramolecular general acid-base (GA-GB) catalysis plays a significant role in the aminolysis of ionized phthalimides with primary amines. This type of catalysis is attributed to the presence of a mobile proton at the nucleophilic site of the amine, which facilitates the reaction. rsc.org, researchgate.net, capes.gov.br

The occurrence of intramolecular GA-GB catalysis has been observed to decrease with increased steric requirements of the leaving group. rsc.org, capes.gov.br In the context of aminolysis, both diffusion-controlled trapping stepwise and preassociation stepwise mechanisms have been suggested for the reactions of non-ionized and ionized phthalimides, respectively. rsc.org, capes.gov.br While primary amines often exhibit significant nucleophilic reactivity, the absence or low reactivity of certain tertiary amines (like DABCO) towards ionized phthalimides has been linked to the presence of this intramolecular GA-GB catalysis. rsc.org, researchgate.net, capes.gov.br Intermolecular GA and GB catalysis have also been detected in reactions involving various amines and ionized N-hydroxyphthalimide. rsc.org, researchgate.net, capes.gov.br

Introduction of Functional Groups via Specific Chemical Transformations

This compound, as an amide, exhibits specific reactivity profiles. Amides are generally weak bases, and their reactions can involve the generation of gases when mixed with azo and diazo compounds, or flammable gases with strong reducing agents nih.gov. When subjected to dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2), amides like this compound can yield corresponding nitriles nih.gov. Notably, boiling an aqueous or alcoholic solution of this compound can lead to its decomposition, producing ammonia (NH3) and phthalimide nih.gov.

Synthesis of Phthalimide-Containing Hybrid Molecules

While the primary subject of this article is this compound, the advanced functionalization and hybrid molecule synthesis predominantly involve Phthalimide (1H-isoindole-1,3(2H)-dione), a cyclic imide with the molecular formula C8H5NO2 nih.govfishersci.cawikipedia.org. Phthalimide is a versatile building block in organic synthesis, particularly known for its role in the Gabriel synthesis of primary amines wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com. Its functionalization can be achieved through various chemical transformations, including nucleophilic substitution, reduction, and transition metal-catalyzed reactions longdom.orgthieme-connect.com. Numerous synthetic methodologies, encompassing both metal-catalyzed and metal-free systems, have been developed for preparing functionalized phthalimides rsc.orgrsc.orgresearchgate.net.

Phthalimide-Hydrazone Conjugates

Phthalimide-hydrazone conjugates have been synthesized and investigated, often serving as probes for chemical sensing applications. For instance, phthalimide-hydrazone probes featuring nitro groups have been developed for their ability to selectively detect cyanide ions, exhibiting strong and sensitive colorimetric responses through the formation of stable complexes researchgate.nettandfonline.com. The mechanism of complex formation is often elucidated using techniques such as 1H NMR spectroscopy and DFT methods researchgate.net.

Research findings on Phthalimide-Hydrazone Conjugates:

| Conjugate Type | Key Structural Features | Application/Research Finding | Reference |

| Phthalimide-Hydrazone Probes | Contains nitro groups | Selective and sensitive colorimetric detection of cyanide ions. Mechanism supported by 1H NMR and DFT. | researchgate.nettandfonline.com |

Phthalimide-Thiazole Conjugates

Phthalimide-thiazole conjugates represent a class of hybrid molecules synthesized for their diverse biological activities, notably antiproliferative properties. These conjugates have demonstrated efficacy against various human cancer cell lines, including breast adenocarcinoma (MCF-7), human leukemia (MV4–11), and lung carcinoma (A549 cells) ucl.ac.uknih.gov. Specific derivatives, such as dichloro-substituted phthalimido-thiazole derivatives, have shown significant antitumor activity nih.gov. Further research has explored new phthalimido-1,3-thiazole derivatives for their anticancer potential humanjournals.com. Hybrid molecules incorporating 1,3,4-oxadiazole, 1,3,4-thiadiazole, or 1,2,4-triazole (B32235) moieties alongside phthalimide have also been synthesized and evaluated for their cytotoxic effects nih.gov.

Research findings on Phthalimide-Thiazole Conjugates:

| Conjugate Type | Key Structural Features | Research Findings (Antiproliferative Activity) | Reference |

| Phthalimide-Thiazole Conjugates | Various substituents | Active against MCF-7, MV4–11, A549 cancer cell lines. | ucl.ac.uknih.gov |

| Dichloro-substituted Phthalimido-Thiazole | Dichloro substitution | High antitumor activity against MV4–11 and A549. | nih.gov |

Phthalimide-Piperazine Derivatives

The synthesis of phthalimide-piperazine derivatives has been extensively explored, yielding compounds with notable biological activities, particularly in the antibacterial domain. A series of piperazine-based phthalimide derivatives have been synthesized and thoroughly characterized using spectroscopic methods such as LC-MS, 1H-NMR, 13C-NMR, and FT-IR researchgate.netresearchgate.net. These compounds undergo comprehensive evaluation, including physicochemical, pharmacokinetic, and bio-activity analyses researchgate.netresearchgate.net. Research has identified certain piperazine-based phthalimide derivatives as exhibiting promising antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA) researchgate.netresearchgate.net. The synthesis of such piperazine (B1678402) derivatives can involve reactions where nucleophiles like potassium phthalimide interact with quaternary salts of 1,4-diazabicyclo[2.2.2]octane (DABCO) rsc.orgrsc.org. Additionally, N-methyl piperazine-containing pyrazoles and their ethoxyphthalimide derivatives have been synthesized, further expanding the scope of these hybrid molecules asianpubs.org.

Research findings on Phthalimide-Piperazine Derivatives:

| Derivative Type | Key Structural Features | Research Findings (Antibacterial Activity) | Reference |

| Piperazine-based Phthalimide Derivatives | Various substitutions | Promising antibacterial activity against MRSA. | researchgate.netresearchgate.net |

| N-Methyl Piperazine-containing Pyrazoles | Ethoxyphthalimide moiety | Synthesis explored for hybrid structures. | asianpubs.org |

Phthalimide-Hydroxyethylamine (HEA) Derivatives

Phthalimide-Hydroxyethylamine (HEA) derivatives represent a significant class of compounds, particularly in the context of antimalarial drug discovery. Novel phthalimide (Pht)-HEA-based compounds have been synthesized, often employing facile microwave-assisted methods thesciencein.org. These derivatives have been rigorously evaluated for their antimalarial efficacy, demonstrating potent activity against Plasmodium falciparum strains, including chloroquine-sensitive (3D7) and chloroquine-resistant (7GB) strains, while exhibiting low cytotoxicity thesciencein.orgnih.govnih.govresearchgate.netplos.org. The synthetic pathway for these compounds frequently involves the regioselective ring opening of phenylalanine epoxide with various cyclic amines (such as piperazine and piperidine (B6355638) derivatives) to form Boc-protected hydroxyethylamines, followed by their coupling with N-phthaloyl-L-amino acids nih.govresearchgate.netplos.org. The synergistic presence of both the hydroxyethylamine and cyclic amine moieties has been identified as crucial for their observed biological activity researchgate.netplos.org.

Research findings on Phthalimide-Hydroxyethylamine (HEA) Derivatives:

| Derivative Type | Key Structural Features | Research Findings (Antimalarial Activity) | Reference |

| Phthalimide-HEA-based Compounds | Incorporate HEA and cyclic amines | Potent antimalarial activity against P. falciparum strains (e.g., Pf3D7), low cytotoxicity. | thesciencein.orgnih.govnih.govresearchgate.netplos.org |

Adamantane-Functionalized Phthalimide Scaffolds

The development of adamantane-functionalized phthalimide scaffolds is an area of interest for creating precursors with potential for supramolecular interactions and drug discovery mdpi.commdpi.comdntb.gov.uasemanticscholar.org. The synthesis of these novel scaffolds has been demonstrated, often incorporating bromide groups at the C4 and C5 positions of the benzene (B151609) ring, which allows for further facile modifications mdpi.com. The adamantane (B196018) moiety within these structures can serve as a driving force for supramolecular interactions with macrocycles mdpi.commdpi.com. A typical synthetic route may involve the bromination of o-xylene (B151617) to yield 1,2-dimethyl-4,5-dibromobenzene, followed by oxidation to form the corresponding 4,5-dibromo phthalic acid, and subsequent steps to integrate the phthalimide and adamantane units mdpi.comresearchgate.net. An example of such a compound is 2-[(adamantan-1-yl)methyl]-5,6-dibromo-1H-isoindole-1,3(2H)-dione (AdBr) mdpi.comresearchgate.net.

Research findings on Adamantane-Functionalized Phthalimide Scaffolds:

| Scaffold Type | Key Structural Features | Research Findings/Potential Applications | Reference |

| Adamantane-Functionalized Phthalimide | Bromide groups at C4/C5 of benzene ring | Precursor for various synthetic pathways, driving force for supramolecular interactions. | mdpi.commdpi.comsemanticscholar.org |

| 2-[(adamantan-1-yl)methyl]-5,6-dibromo-1H-isoindole-1,3(2H)-dione (AdBr) | Adamantane moiety at 115.57(7)° angle to phthalimide core; dibromo groups. | Enables further facile modifications for new drugs and supramolecular materials. | mdpi.comresearchgate.net |

Advanced Spectroscopic and Crystallographic Investigations of Phthalamide Systems

Spectroscopic Probes of Molecular Interactions and Dynamics

Investigations into the molecular interactions and dynamics of Phthalamide using advanced spectroscopic techniques reveal specific insights, though detailed data for this compound (benzene-1,2-dicarboxamide) itself are less extensively documented in the publicly available literature compared to its cyclic analog, phthalimide (B116566).

UV-Visible Spectroscopy for Electronic Transitions and Solvatochromism

Fluorescence Spectroscopy for Environmental Sensitivity and Binding Studies

Direct experimental fluorescence spectroscopic data for this compound (benzene-1,2-dicarboxamide) demonstrating its environmental sensitivity or utility in binding studies are not found within the provided search results. Many studies in this area focus on phthalimide or naphthalimide derivatives, which are known for their strong solvatochromic fluorescence and their application as environment-sensitive probes in biological systems. nih.govmdpi.comnih.govd-nb.infobdpsjournal.orgresearchgate.netcapes.gov.brrsc.orgnih.govnih.govnih.govsemanticscholar.orgresearchgate.net These derivatives often exhibit significant shifts in emission maxima and changes in quantum yield in response to solvent polarity or binding to hydrophobic sites in proteins. However, such photophysical properties are not explicitly reported for this compound itself in the reviewed literature.

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Protein Interaction

This compound (benzene-1,2-dicarboxamide) is an achiral molecule and, as such, does not exhibit intrinsic circular dichroism for chiral recognition. Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light, providing information about the chirality and conformation of molecules. acs.org Therefore, this compound itself would not produce a CD signal unless it forms chiral complexes or interacts with other chiral biomolecules. The available literature discusses the application of CD spectroscopy to phthalimide derivatives for studying their interactions with plasma proteins (e.g., albumin, alpha1-acid glycoprotein, gamma globulin) and DNA. nih.govmdpi.comnih.govbdpsjournal.orgnih.govsemanticscholar.orgresearchgate.netbanglajol.infomdpi.comacs.org These studies reveal that phthalimide derivatives can bind to proteins, sometimes inducing changes in protein secondary structure, and that CD can be used for stereochemical assignments of chiral phthalimide compounds through exciton (B1674681) coupling. acs.orgacs.org However, these findings pertain to phthalimide derivatives, not this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Specific research on the Electron Paramagnetic Resonance (EPR) spectroscopy of this compound (benzene-1,2-dicarboxamide) or its metal complexes is not detailed in the provided search results. EPR spectroscopy is a powerful technique for studying paramagnetic species, such as transition metal complexes and organic radicals. mdpi.com While numerous studies have utilized EPR spectroscopy to characterize metal complexes formed with phthalimide or its derivatives, investigating their electronic structures, coordination geometries, and magnetic properties, researchgate.netresearchgate.netchesci.comtandfonline.comresearchgate.netmdpi.comtandfonline.comnih.govaip.org these investigations specifically involve the cyclic imide structure of phthalimide, which acts as a ligand. For instance, copper(II) complexes of N-(phthalimidyl)isonicotinamide have been characterized by EPR to determine their stereochemistry (e.g., square planar, tetrahedral, octahedral) and the covalent nature of metal-ligand bonding. chesci.comtandfonline.comtandfonline.com Phthalimide itself has also served as a host lattice for EPR studies of copper complexes to understand matrix effects on magnetic properties. aip.org However, direct EPR data for this compound or its complexes are not found.

Application in Material Science

This compound is recognized for its utility as a precursor and intermediate in the field of material science. It is employed in the synthesis of various high-performance materials, including polymers and resins. ontosight.aisolubilityofthings.com Specifically, this compound is used in the production of polyamides and polyimides. ontosight.ai

It is important to distinguish this compound (benzene-1,2-dicarboxamide) from "Polythis compound" (PPA). Polyphthalamides are a class of thermoplastic synthetic resins within the polyamide family, characterized by a polymer backbone where 55% or more of the carboxylic acid portion of the repeating unit is derived from aromatic diacids such as terephthalic acid (TPA) and isophthalic acid (IPA). wikipedia.orgresearchgate.net These polyphthalamides exhibit enhanced properties compared to aliphatic polyamides, including higher melting points, increased glass transition temperatures, improved chemical resistance, and greater stiffness. wikipedia.org Consequently, PPAs are utilized in demanding applications, such as replacements for metals in automotive powertrain components and in high-temperature electrical connectors, due to their high-temperature resistance. wikipedia.orgresearchgate.net While this compound is a diamide (B1670390), polyphthalamides are typically formed through the polycondensation of diamine and dicarboxylic acid monomers. researchgate.net

Computational Chemistry and Theoretical Modeling of Phthalamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, stability, and reactivity of chemical compounds. These methods provide insights into molecular geometry, energy landscapes, and the distribution of electron density.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method in physics and chemistry to investigate the electronic structure of multi-electron systems. It is particularly effective for large and complex molecules, providing a balance between accuracy and computational cost. DFT calculations can predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties, which are crucial for understanding chemical reactivity.

HOMO-LUMO Energy Analysis for Chemical Stability and Reactivity Centers

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons (ionization potential), while the energy of the LUMO is associated with its ability to accept electrons (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A larger energy gap generally signifies higher chemical stability and lower reactivity, whereas a smaller gap suggests higher reactivity. Analysis of the spatial distribution of HOMO and LUMO can also identify potential sites for nucleophilic and electrophilic attacks.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) maps are three-dimensional representations of the electrostatic potential around a molecule. They are valuable for visualizing the charge distribution and predicting the reactive behavior of a molecule, particularly in terms of electrophilic and nucleophilic attack sites. Regions of negative electrostatic potential (typically colored red) indicate areas rich in electrons, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas, making them prone to nucleophilic attack. MESP analysis helps in understanding intermolecular interactions and molecular recognition processes.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational tool used to describe the electron density distribution within a molecule in terms of localized Lewis-like orbitals (bonds and lone pairs) and delocalized non-Lewis orbitals (antibonding and Rydberg orbitals). This analysis helps in quantifying intramolecular charge transfer and delocalization effects, which contribute significantly to molecular stability. By examining the interactions between occupied Lewis-type NBOs and unoccupied non-Lewis NBOs (e.g., hyperconjugation), NBO analysis provides insights into the stability arising from electron delocalization and resonance.

Simulated UV-Vis and IR Spectra

Computational methods can simulate spectroscopic data, such as UV-Visible (UV-Vis) and Infrared (IR) spectra, which can then be compared with experimental results for validation and further interpretation. Simulated UV-Vis spectra provide information about electronic transitions and absorption wavelengths, crucial for understanding a molecule's optical properties. Simulated IR spectra predict vibrational frequencies and intensities, aiding in the assignment of experimental bands and providing insights into molecular vibrations and functional groups.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is specifically designed to calculate the properties of molecules in their excited electronic states. This method is widely used to predict absorption and emission spectra, excitation energies, and excited-state dipole moments. TD-DFT calculations are essential for understanding photophysical processes, such as light absorption and fluorescence, and for designing materials with specific optical properties.

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental aspect of computational chemistry, examining the three-dimensional shapes molecules can adopt and the factors influencing these shapes. For Phthalamide derivatives, understanding their conformational preferences is critical, as molecular shape significantly impacts biological activity and target interactions guidetopharmacology.org.

Studies on phthalimide (B116566) derivatives, which are structurally related to this compound, frequently employ semi-empirical molecular orbital calculations, such as the PM3 method, for conformational analysis and geometry optimization wikipedia.orgmims.com. Molecular structures are typically optimized until the root mean square (RMS) gradient reaches a low threshold, often 0.01 kcal mol⁻¹, to ensure stable conformations wikipedia.orgmims.com. The global minimum energy conformers derived from these analyses are subsequently utilized in further computational studies, such as molecular docking wikipedia.orgmims.com.

More advanced methods, including Density Functional Theory (DFT) with specific functionals like the M06 meta-GGA hybrid functional and polarized basis sets (e.g., 6-311G(d,p)), are also employed. These calculations help confirm the most stable conformations as true minima on a potential energy surface by computing analytical frequencies at stationary points mims.comresearchgate.net. Furthermore, the derivatization of compounds, such as N-phthalimide derivatization, can reduce molecular conformational flexibility, thereby simplifying the conformational analysis required for computational treatments and aiding in the determination of absolute configuration wikipedia.org.

Molecular Modeling and Simulations

Molecular modeling and simulations provide powerful tools to predict and understand the behavior of chemical compounds, including this compound and its derivatives, at an atomic and molecular level.

Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are widely used in drug design and chemical biology to establish mathematical relationships between the chemical structure of compounds and their biological activities or properties nih.govuni.luflybase.orgmims.com. For this compound and its derivatives, QSAR models have been developed to predict various bioactivities, including insecticidal activity nih.govwikipedia.orgalfa-chemistry.com, anxiolytic activity mims.com, and inhibitory effects on enzymes like HIV-1 integrase guidetoimmunopharmacology.org and HIV-1 reverse transcriptase uni.luwikidata.orgnih.gov. These models are instrumental in understanding how specific structural features influence biological effects and in guiding the design of novel compounds with enhanced activity nih.govguidetoimmunopharmacology.org.

Multiple Linear Regression (MLR) and Principal Component Regression (PCR)

Multiple Linear Regression (MLR) and Principal Component Regression (PCR) are common statistical techniques employed in QSAR analysis for this compound derivatives nih.govuni.luwikipedia.orgalfa-chemistry.comnih.govscribd.comnih.govnih.gov.

In a QSAR study on this compound derivatives containing hydrazone, MLR models were derived by performing a regression analysis directly between molecular descriptors and the insecticidal activity (expressed as log LC50) using a backward elimination method nih.gov. The general QSAR equation for MLR is represented as:

Log LC50 = α + β₁X₁ + … + βᵢXᵢ + ε

where α is a constant, β represents the fitting coefficients for corresponding descriptors (X), and ε is the error nih.gov.

Principal Component Regression (PCR) utilizes latent variables obtained from Principal Component Analysis (PCA) for the regression nih.govwikipedia.org. PCA is a dimensionality reduction technique that summarizes information from a large set of structural descriptors and helps in visualizing the distribution of compounds nih.govnih.gov. For instance, in the study of this compound hydrazone derivatives, five latent variables were extracted from PCA, collectively accounting for 90.313% of the total information from the original descriptors nih.gov. The percentage contribution of each component to the total information was: F1 (37.981%), F2 (22.309%), F3 (16.295%), F4 (8.302%), and F5 (5.426%) nih.gov.

Both MLR and PCR models are evaluated based on statistical parameters such as the correlation coefficient (r or R²), cross-validated correlation coefficient (q² or R²CV), standard deviation (s), F-test, and Predictive Residual Sum of Squares (PRESS) nih.govuni.lunih.govnih.gov. For phthalimide derivatives as HIV-1 reverse transcriptase inhibitors, an MLR model achieved a correlation coefficient (r) of 0.974 and a cross-validated r² (q²) of 0.785, indicating a strong correlation between inhibitory activity and electronic properties uni.lu.

Table 1: Statistical Parameters of QSAR Models (Example Data for this compound Derivatives)

| Method | r² (Training Set) | q² (Cross-validated) | F-test | PRESS (Predictive Residual Sum of Squares) |

| MLR | 0.974 uni.lu | 0.785 uni.lu | - | - |

| PCR (Model-10) | - | - | - | Smallest nih.gov |

Artificial Neural Network (ANN) Methods in QSAR

Artificial Neural Network (ANN) methods offer a non-linear approach to QSAR modeling, often providing superior predictive capabilities compared to linear methods like MLR and PCR, especially for complex relationships between structure and activity nih.govnih.govguidetopharmacology.orghznu.edu.cn.

In the QSAR study of this compound hydrazone derivatives for insecticidal activity, ANN analysis was found to be a superior statistical technique. It yielded a good correlation between descriptors and activity, with an R² value of 0.84 nih.govwikipedia.orgalfa-chemistry.com. ANN models are typically developed by training a network on a dataset to recognize the relationship between input descriptors and output biological activity. A separate test set is then used to validate the predictive power of the trained model nih.gov. This approach has facilitated the design of new this compound-derived insecticides with higher predicted activities nih.govwikipedia.org.

Descriptor Calculation (e.g., AM1, PM3, PM6, FISA)

Molecular descriptors are numerical representations of a compound's physicochemical properties and structural features, serving as the input for QSAR models nih.govuni.luflybase.orgmims.com. Their accurate calculation is fundamental to the reliability of QSAR studies.

Semi-empirical quantum mechanical methods are widely utilized for descriptor calculation due to their balance of computational efficiency and accuracy for organic molecules. Commonly employed methods include:

AM1 (Austin Model 1): Used for calculating electronic descriptors, sometimes incorporating solvent effects through models like COSMO (Conductor-like Screening Model) mims.comguidetoimmunopharmacology.orgscribd.com.

PM3 (Parametric Method 3): Frequently applied for conformational analysis and optimization, and for calculating descriptors wikipedia.orgmims.comnih.gov.

PM6 (Parametric Method 6): Used for descriptor calculation, particularly noted for its improved accuracy in describing core-core interactions and hydrogen bonding nih.govwikipedia.orgalfa-chemistry.com.

In the QSAR study of this compound hydrazone derivatives, descriptors were calculated using the semi-empirical PM6 method within the Gaussian 09W package nih.gov. This method was chosen for its enhanced accuracy in certain molecular interactions nih.gov. Other software packages like Hyperchem and Dragon are also used for calculating a range of molecular descriptors nih.govflybase.orgguidetoimmunopharmacology.org.

Descriptors can encompass various properties:

Electronic Descriptors: Such as atomic net-charge, highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and dipole moment nih.govuni.luflybase.orgnih.gov.

Molecular Descriptors: Including molar refractivity, solvent accessible surface area (SASA), and log P (lipophilicity) uni.luflybase.orgnih.gov.

Constitutional Descriptors: Such as the number of rotatable bonds, number of double bonds, and number of aromatic bonds guidetoimmunopharmacology.org.

These descriptors are then correlated with biological activity to build predictive QSAR models.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking studies are computational techniques used to predict the preferred orientation of a ligand (like this compound or its derivatives) when bound to a receptor (e.g., a protein or enzyme) to form a stable complex mims.com. These studies provide insights into the binding mode, affinity, and specific interactions that govern receptor-ligand recognition, which is crucial for rational drug design mims.commims.comnih.gov.

Phthalimide derivatives have been the subject of numerous docking studies targeting a variety of biological macromolecules:

Voltage-gated Sodium Channels: Docking simulations have explored the interaction of phthalimide pharmacophores with neuronal voltage-dependent sodium channels, revealing hydrogen bonding with residues like Tyr87 and Lys7, and hydrophobic interactions with domains within the channel's inner pore wikipedia.orgmims.com.

HIV-1 Reverse Transcriptase (HIV-1 RT): Phthalimide derivatives have been docked against HIV-1 RT, showing binding in similar positions and orientations as clinically used non-nucleoside RT inhibitors (NNRTIs) like Nevirapine (PubChem CID: 4463) nih.gov. The binding energies for potent phthalimide compounds ranged from -6.45 to -9.50 kcal/mol nih.gov.

DNA Methyltransferase 1 (DNMT1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Docking analyses have been performed to assess the affinity of phthalimide derivatives for these cancer-related targets.

GABA-AT Receptors: Phthalimide analogs have been investigated for their strong inhibitory effects on GABA-AT through molecular docking, with compounds showing docking energies over 6.11 kcal/mol.

50S Ribosomal Subunit and Sterol 14-alpha Demethylase (CYP51): Molecular docking was used to study the antimicrobial potential of phthalimide derivatives against these targets. For example, a phthalimide aryl ester (compound 3b) showed a superior binding affinity of -92.69 kcal/mol with the 50S ribosomal subunit compared to Chloramphenicol, and a unique π–sulfur interaction with CYP51, suggesting dual antibacterial and antifungal potential.

HMG-CoA Reductase: Docking protocols have been used to predict the ligand pose of phthalimide congeners with hypolipidemic activity on HMG-CoA reductase, a key enzyme in cholesterol synthesis. Atorvastatin (PubChem CID: 60823) is a known inhibitor of this enzyme and is often used as a reference.

ALK5 Kinase Domain (TGF-β protein): Computational studies, including docking, have evaluated phthalimide derivatives as potential inhibitors of ALK5, a target in cancer therapeutics. Some synthesized derivatives exhibited significant binding affinities, with one compound (P7) showing a binding energy of -12.28 kcal/mol, which was better than the control compound Capecitabine (PubChem CID: 60953) with -6.95 kcal/mol mims.comresearchgate.net.

Software packages such as AutoDock (versions 4.2 and Vina) and Molegro Virtual Docker (MVD) are commonly employed for these simulations wikipedia.orgmims.com. Prior to docking, compounds undergo conformational analysis and optimization to obtain suitable 3D structures wikipedia.orgmims.com. Docking results are typically presented as binding energies (e.g., kcal/mol) and inhibition constants (Ki), where lower binding energy values generally indicate higher binding affinity nih.gov. The analysis of hydrogen bonding, hydrophobic interactions, and other molecular forces between the ligand and the receptor active site provides critical information for optimizing compound design wikipedia.orgmims.com.

Table 2: Representative Molecular Docking Findings for Phthalimide Derivatives

| Target Protein | Representative Ligand (Phthalimide Derivative) | Binding Energy (kcal/mol) | Key Interactions | Reference |

| ALK5 Kinase Domain | P7 | -12.28 | - | researchgate.net |

| ALK5 Kinase Domain | P4 | -11.42 | - | researchgate.net |

| HIV-1 Reverse Transcriptase | Compound 11 | -9.50 (range -6.45 to -9.50) | Roof-like shape, comparable to Nevirapine | nih.gov |

| 50S Ribosomal Subunit | Compound 3b (Phthalimide aryl ester) | -92.69 | Superior to Chloramphenicol | |

| Sterol 14-alpha Demethylase (CYP51) | Compound 3b (Phthalimide aryl ester) | -107.25 | Unique π–sulfur interaction (less favorable than Fluconazole: -113.86) | |

| Voltage-gated Sodium Channels | Various | - | H-bonds with Tyr87, Lys7; Hydrophobic interactions with domains I, II, III, IV | mims.com |

| GABA-AT Receptors | Various Phthalimide Analogs | >6.11 | - |

Target Protein Binding Affinity and Mechanism of Action

Computational studies, particularly molecular docking simulations, have extensively investigated the binding affinities of phthalimide derivatives to various biological targets, shedding light on their potential mechanisms of action.

One significant area of research involves phthalimide derivatives as inhibitors of the Transforming Growth Factor-beta (TGF-β) pathway, specifically targeting the ALK5 kinase binding site (PDB: 1RW8) mdpi.com. Several N-substituted phthalimide derivatives have demonstrated promising binding values, often superior to control compounds like Capecitabine mdpi.comresearchgate.net. For instance, compound P7, a phthalimide derivative, exhibited a strong binding energy of -12.28 kcal/mol, significantly outperforming Capecitabine's -6.95 kcal/mol against ALK5 mdpi.comresearchgate.net. Other notable derivatives, such as P4, P10, P11, and P2, also showed considerable affinities, with binding energies of -11.42 kcal/mol, -8.99 kcal/mol, -7.50 kcal/mol, and -7.22 kcal/mol, respectively mdpi.comresearchgate.net. These findings suggest that phthalimide derivatives can act as potent ALK5 inhibitors, contributing to their anticancer potential mdpi.com.

Table 1: Binding Energies of Selected Phthalimide Derivatives to ALK5 Kinase

| Compound | Binding Energy (kcal/mol) | Target Protein | Reference Compound (Binding Energy) |

| P7 | -12.28 | TGF-β kinase I (ALK5) | Capecitabine (-6.95 kcal/mol) |

| P4 | -11.42 | TGF-β kinase I (ALK5) | Capecitabine (-6.95 kcal/mol) |

| P10 | -8.99 | TGF-β kinase I (ALK5) | Capecitabine (-6.95 kcal/mol) |

| P11 | -7.50 | TGF-β kinase I (ALK5) | Capecitabine (-6.95 kcal/mol) |

| P2 | -7.22 | TGF-β kinase I (ALK5) | Capecitabine (-6.95 kcal/mol) |

Beyond cancer therapeutics, phthalimide derivatives have been explored for other therapeutic applications. They have been reported as a new class of non-nucleoside HIV-1 reverse transcriptase inhibitors, with in silico studies predicting their potential in this regard globalhealthsciencegroup.comglobalhealthsciencegroup.com. Furthermore, novel this compound derivatives have been evaluated as angiotensin-converting enzyme (ACE) inhibitors, a key strategy for hypertension therapy researchgate.net. Molecular docking studies have also assessed phthalimidoethanesulfonamide derivatives for their inhibitory properties against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes bohrium.com.

In the context of antiviral activity, phthalimide Schiff base compounds linked to 1,2,3-triazoles have shown anti-SARS-CoV-2 activity, with molecular docking simulations revealing their non-covalent interactions within the Mpro protease enzyme nih.gov. For antimicrobial applications, a phthalimide aryl ester (compound 3b) demonstrated superior binding affinity and stability with the 50S ribosomal subunit (−92.69 kcal·mol−1) compared to Chloramphenicol, indicating its potential as an antibacterial agent nih.gov. It also exhibited a unique π–sulfur interaction with CYP51, suggesting antifungal activity nih.gov.

Phthalimide derivatives have also been investigated as antiproliferative agents, with molecular docking analyses performed on the active sites of DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGR2) scielo.org.mxmedigraphic.com. Some derivatives displayed a greater affinity for DNMT1 than the known potent inhibitor S-adenosyl-l-homocysteine scielo.org.mx. The anti-proliferative effects of isoindoline-1,3-dione derivatives are often attributed to their hydrophobic interactions with various amino compounds, and they are known to inhibit targets such as HDAC, tryptase, TNF-α, and angiogenesis jmpas.com.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The efficacy of phthalimide compounds in binding to target proteins and other biomolecules is significantly influenced by various non-covalent interactions, which are extensively analyzed through computational methods.

Hydrogen bonding is a predominant interaction observed in phthalimide-ligand complexes. Phthalimide analogs have been shown to form crucial hydrogen bonds with specific amino acid residues in the active pocket of the TGF-β protein (1RW8), including TYR249, LEU260, HIS283, ASP351, SER280, GLU245, and LYS232 mdpi.comresearchgate.net. These compounds demonstrated superior hydrogen bonding potential compared to other known inhibitors mdpi.comresearchgate.net. In interactions with sulfonylureas, propyl-phthalimide can form hydrogen bonds between the nitrogen and oxygen atoms of its imide and carbonyl groups, respectively, and the urea (B33335) groups of the sulfonylurea nih.gov. Similarly, a phthalimide derivative designed as a COX-2 inhibitor (compound 6a) formed hydrogen bonds with His(90), Arg(513), and Gln(192) in the COX-2 active site bohrium.com. Furthermore, intermolecular C-H...O hydrogen bonds are a known feature stabilizing phthalimide derivatives in the solid state researchgate.net. Computational studies also confirm that phthalimide derivatives interacting with various targets like TNF-α, HDAC, VEGF, EGF, and Tyrosine kinase primarily form hydrogen bonds jmpas.com.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

In silico prediction of pharmacokinetic (PK) and pharmacodynamic (PD) properties is an integral part of modern drug discovery, enabling early assessment of a compound's behavior within a biological system globalhealthsciencegroup.comglobalhealthsciencegroup.comjmpas.comnih.govtandfonline.comtandfonline.comresearchgate.netmdpi.comresearchgate.net. For phthalimide derivatives, these computational approaches provide crucial insights into their absorption, distribution, metabolism, excretion (ADME), and potential toxicity, guiding the selection of promising drug candidates.

Drug-Likeness and Toxicity Risk Assessment

Drug-Likeness: Computational tools are widely used to assess the drug-likeness of phthalimide derivatives, primarily by evaluating their compliance with established rules such as Lipinski's Rule of Five. Many phthalimide derivatives have been found to meet the criteria of Lipinski's Rule, which considers molecular weight, hydrogen bond donor and acceptor counts, and the logarithm of the octanol/water partition coefficient (Log P) globalhealthsciencegroup.comglobalhealthsciencegroup.comnih.govmdpi.com. For instance, a study on thirty-three phthalimide derivatives reported that they met the Lipinski's Rule criteria, indicating good oral bioavailability potential globalhealthsciencegroup.comglobalhealthsciencegroup.com. Specific phthalimide derivatives, such as P3, P4, and P7, have been classified as having major potential drug-likeness, while others fall into medium or minor potential groups based on their mean binding energy mdpi.comresearchgate.net. Even compounds that slightly deviate, such as a ferruginol (B158077) analog with a phthalimide moiety (compound 1a) that failed one Lipinski's rule (Log P > 5), can still exhibit a drug-likeness model score (0.63) comparable to currently available drugs researchgate.net. SwissADME is a commonly employed online tool for these drug-likeness predictions globalhealthsciencegroup.comglobalhealthsciencegroup.comresearchgate.net.

Toxicity Risk Assessment: In silico methods are also crucial for predicting the toxicity profile of phthalimide derivatives, helping to identify potential risks early in development. Tools like Toxtree v1.60 have been utilized, predicting that certain phthalimide derivatives are not carcinogenic or mutagenic globalhealthsciencegroup.comglobalhealthsciencegroup.com. However, it is important to note that some phthalimide derivatives, while predicted as non-carcinogenic and non-mutagenic, were categorized as having "high toxicity" based on Cramer Rules in one study, highlighting the multi-faceted nature of toxicity prediction globalhealthsciencegroup.com. Conversely, other studies on novel this compound derivatives (DD-01, DD-13, DD-14S) reported low toxicity in acute toxicity tests, with LD50 values exceeding 1600 mg/kg researchgate.net. Specific phthalimide derivatives have been predicted to be potentially hepatotoxic but not to cause skin sensitization, suggesting their suitability for topical applications nih.gov. Other computational platforms like ADMETlab 2.0 and Lazar 1.4.2 are also used for comprehensive toxicity assessments jmpas.com. Predictive screening studies have filtered out 1,2,3-triazole-phthalimide derivatives that showed positive results for the AMES test, hepatotoxicity, or immunotoxicity in ADMET analyses, demonstrating the utility of these tools in lead optimization nih.gov.

Table 2: Summary of In Silico Drug-Likeness and Toxicity Predictions for Phthalimide Derivatives

| Property Category | Prediction/Finding | Computational Tool/Method | Reference |

| Drug-Likeness | Compliance with Lipinski's Rule of Five (MW, HBD, HBA, Log P) | SwissADME | globalhealthsciencegroup.comglobalhealthsciencegroup.commdpi.com |

| Major potential drug-likeness (e.g., P3, P4, P7) | AutoDock 4.2, Mean Binding Energy Analysis | mdpi.comresearchgate.net | |

| Drug-likeness model score of 0.63 (for compound 1a) | Molsoft online tool | researchgate.net | |

| Toxicity Risk | Not carcinogenic and mutagenic | Toxtree v1.60 | globalhealthsciencegroup.comglobalhealthsciencegroup.com |

| Classified as "high toxicity" by Cramer Rules (some derivatives) | Toxtree v1.60 | globalhealthsciencegroup.com | |

| Low toxicity (LD50 > 1600 mg/kg) in acute tests (DD-01, DD-13, DD-14S) | In silico analysis, followed by in vivo acute toxicity test | researchgate.net | |

| Potentially hepatotoxic, but not skin sensitizing (Compound 3b) | pkCSM program | nih.gov | |

| Positive for AMES test, hepatotoxic, or immunotoxic (filtered out compounds) | ADMET analysis | nih.gov |

Computational Assessment of Biodistribution

Computational assessment of biodistribution aims to predict how a chemical compound will be absorbed, distributed, metabolized, and excreted within the body. This is a critical step in drug development, especially for drugs targeting specific tissues or organs.

A key aspect of biodistribution is the prediction of Blood-Brain Barrier (BBB) permeability. Predicting BBB permeation is essential for the development of central nervous system (CNS) drugs, as a molecule must cross this barrier to exert pharmacological activity within the brain researchgate.netarxiv.orgresearchgate.netnih.govmdpi.com. Computational models, including those utilizing machine learning algorithms and 3D molecular fields, have demonstrated high accuracy in predicting BBB permeation, often exceeding 90% arxiv.orgresearchgate.netnih.govmdpi.com. For instance, a predictive LogBB model based on fragmental descriptors achieved good predictivity parameters (Q2=0.815, RMSEcv=0.318) and high accuracy (94.4% for the test set in one classification model) arxiv.orgmdpi.com. The LogBB value, which represents the logarithm of the brain-to-blood concentration ratio, is a common metric, with values typically ranging from 1 to -1 indicating BBB permeation researchgate.net. Descriptors such as lipophilicity (aLogP), polar surface area, molecular geometry, and connectivity are important features in these predictive models for BBB transport nih.gov. Computational modeling integrates BBB permeation prediction as part of a comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) assessment, supporting multi-targeting approaches researchgate.net.

Beyond BBB permeability, other aspects of biodistribution are computationally assessed. The interaction of phthalimide analogs with plasma proteins, for example, is studied as it can significantly influence their biodistribution within the body nih.govmdpi.com. Parameters like intracellular drug accumulation (Kp) and intracellular unbound fraction (fu,cell) are also evaluated using computational methods to understand a compound's behavior at the cellular level nih.gov. Furthermore, Caco-2 permeability assays, which can be predicted in silico, provide insights into a compound's intestinal absorption nih.gov.

Coordination Chemistry of Phthalamide Ligands and Metal Complexes

Synthesis and Characterization of Phthalamide Metal Complexes

The synthesis of this compound metal complexes often involves the reaction of this compound or its derivatives with appropriate metal salts under controlled conditions. These reactions typically lead to the formation of stable coordination compounds, whose structures and properties are subsequently elucidated using a range of analytical and spectroscopic techniques.

For instance, 4-nitrothis compound, a derivative of this compound, has been utilized in the synthesis of metal phthalocyanine (B1677752) complexes. The process involves nitration of this compound to form 4-nitrothis compound, followed by dehydration to 4-nitrophthalonitrile, and subsequent cyclotetramerization in the presence of a nickel salt to yield a substituted metal phthalocyanine complex. ejtas.com Characterization of such compounds typically employs techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectrophotometry, and Ultraviolet-Visible (UV-Vis) spectroscopy to confirm their structures. ejtas.com Thermal stability is often assessed using Thermogravimetric Analysis (TGA). ejtas.com

Another example involves the synthesis of novel metal complexes of N,N-bis(4-phenylthiazol-2-yl)this compound. These complexes have been characterized using spectroscopic, analytical, and theoretical techniques. nih.gov Similarly, complexes of N1,N2-bis(3-((3-hydroxynaphthalen-2-yl)methylene-amino)propyl)this compound with various transition metals, including chromium(III), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), ruthenium(III), and zirconyl(II), have been synthesized and characterized through elemental and physical analyses. rsc.org The ligand bis(2-diphenylphosphinoethyl)this compound (dpppa) has also been reported to form platinum(II) complexes, where the reaction conditions influence the resulting complex stoichiometry and structure. researchgate.net this compound-lanthanide complexes have also been developed for applications as luminescent markers, indicating their successful synthesis and characterization for specific functionalities. sphinxsai.com

Table 1: Examples of this compound Metal Complex Synthesis and Characterization

| Ligand (this compound Derivative) | Metal Ion | Characterization Techniques | Key Structural/Property Findings | Source |

| 4-Nitrothis compound (precursor) | Nickel | NMR, FT-IR, UV-Vis, TGA | Formation of substituted nickel phthalocyanine complex; thermal stability up to 309 °C. ejtas.com | ejtas.com |

| N,N-bis(4-phenylthiazol-2-yl)this compound | Various (e.g., Pd(II)) | Spectroscopic, Analytical, Theoretical | Octahedral or square-planar geometries; bidentate or tridentate coordination in mono-negative or neutral state. nih.gov | nih.gov |

| bis(2-diphenylphosphinoethyl)this compound (dpppa) | Platinum(II) | Not explicitly detailed, but implies structural analysis | Formation of [PtMe2(dpppa)] and [Pt2Me4(μ-dpppa)2] with Pt···H–N hydrogen bonds. researchgate.net | researchgate.net |